![molecular formula C17H13ClN4OS2 B11260366 4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260366.png)
4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
4-Chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a chloro group and an ethyl chain linked to a thiophene and triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multi-step reactions starting from readily available precursors. A general synthetic route may include:
Formation of the Triazolothiazole Moiety: This can be achieved by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form a thiophene-2-thiosemicarbazone intermediate. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the triazolothiazole ring.
Attachment of the Ethyl Chain: The triazolothiazole derivative is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl chain.
Formation of the Benzamide Core: The final step involves the reaction of the ethylated triazolothiazole with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, thioethers.
Scientific Research Applications
4-Chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide: Unique due to its specific substitution pattern and potential biological activity.
Thiophene-2-carboxamide Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Triazolothiazole Derivatives: Compounds with similar triazolothiazole moiety but different side chains, affecting their chemical and biological properties.
Uniqueness
The uniqueness of 4-chloro-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide lies in its combination of a benzamide core with a triazolothiazole moiety, which imparts distinct chemical reactivity and potential for diverse biological activities.
Properties
Molecular Formula |
C17H13ClN4OS2 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H13ClN4OS2/c18-12-5-3-11(4-6-12)16(23)19-8-7-13-10-25-17-20-15(21-22(13)17)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |
InChI Key |
LGEIJDMUHUAOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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